Clorindione

Description

Structure

3D Structure

Properties

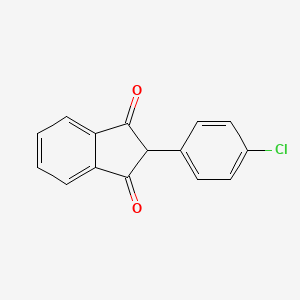

IUPAC Name |

2-(4-chlorophenyl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDUWAXIURWWLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046228 | |

| Record name | Clorindione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146-99-2 | |

| Record name | Clorindione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clorindione [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clorindione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clorindione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clorindione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clorindione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORINDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/541C7WS64R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Clorindione as a Vitamin K Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Vitamin K antagonists (VKAs) have been a cornerstone of oral anticoagulant therapy for decades. These agents interfere with the vitamin K cycle, a critical metabolic pathway for the activation of several coagulation factors. Clorindione, chemically known as 2-(p-chlorophenyl)-1,3-indandione, is a member of the indandione class of VKAs.[1] Like other compounds in this class, its anticoagulant properties stem from its ability to inhibit vitamin K epoxide reductase (VKOR). This guide will provide a detailed examination of the molecular mechanism of this compound, present available clinical data on its anticoagulant effect, and describe relevant experimental methodologies for its study.

Mechanism of Action: Inhibition of the Vitamin K Cycle

The anticoagulant effect of this compound is a direct consequence of its interference with the vitamin K cycle. This cycle is essential for the post-translational modification of vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.

The key enzyme in this cycle is Vitamin K epoxide reductase (VKOR). This compound acts as a competitive inhibitor of VKOR, preventing the reduction of vitamin K epoxide to vitamin K quinone and subsequently to the active hydroquinone form.[1] This active form of vitamin K is a necessary cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamic acid residues on the vitamin K-dependent clotting factors. Without this carboxylation, these factors are unable to bind calcium ions and participate effectively in the coagulation cascade.

Quantitative Data

Direct quantitative data for the in vitro inhibition of VKOR by this compound, such as an IC50 value, is not available in the current body of scientific literature. However, clinical studies have provided pharmacodynamic data that demonstrates its long-acting anticoagulant effect. The primary measure of the in vivo effect of vitamin K antagonists is the prothrombin time (PT), often expressed as the International Normalized Ratio (INR).

A clinical trial involving this compound administered an initial loading dose followed by a maintenance dose, with the therapeutic range for anticoagulation targeted between 25 and 35 percent of normal prothrombin activity as measured by the Thrombotest. The following table summarizes the dosage regimen and observed anticoagulant effect from this trial.

| Parameter | Value | Notes |

| Initial Loading Dose | 20 mg | Administered on the first day. |

| Second Day Dose | 10 mg | Administered on the second day. |

| Maintenance Dose | 2 - 10 mg daily | Adjusted based on daily Thrombotest results. |

| Time to Therapeutic Range | 2 - 4 days | Time to reach a Thrombotest value of 25-35%. |

| Duration of Action | Long-acting | A single 20 mg dose can affect prothrombin time for up to 10 days. |

Data extracted from "A Trial of this compound—A Long Acting Oral Anticoagulant" (1965).

Experimental Protocols

While specific experimental protocols for this compound are scarce, the methodologies used to evaluate other indandione derivatives, such as fluindione, are directly applicable. These protocols are designed to assess the anticoagulant activity by measuring the inhibition of VKOR or the overall effect on blood coagulation.

In Vitro VKOR Inhibition Assay (Hypothetical for this compound)

This protocol describes a cell-based assay to determine the IC50 of an indandione derivative for VKOR, adapted for the study of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for Vitamin K epoxide reductase (VKOR) in a cellular context.

Materials:

-

HEK293 cells stably expressing human VKORC1.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Vitamin K1 epoxide.

-

This compound stock solution (in DMSO).

-

Reagents for measuring γ-carboxylated prothrombin (e.g., ELISA kit).

Procedure:

-

Cell Seeding: Seed HEK293-VKORC1 cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the this compound dilutions to the cells.

-

Substrate Addition: Add a fixed concentration of vitamin K1 epoxide to all wells to initiate the VKOR-dependent carboxylation.

-

Incubation: Incubate the plates for 24-48 hours to allow for the carboxylation of endogenous vitamin K-dependent proteins.

-

Lysis and Analysis: Lyse the cells and measure the concentration of γ-carboxylated prothrombin in the cell lysate using a specific ELISA.

-

Data Analysis: Plot the concentration of carboxylated prothrombin against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Ex Vivo Prothrombin Time (PT) Assay

This protocol measures the effect of this compound on the extrinsic and common pathways of the coagulation cascade.

Objective: To determine the effect of this compound administration on the prothrombin time of plasma samples.

Materials:

-

Citrated whole blood from subjects treated with this compound.

-

Centrifuge.

-

Coagulometer.

-

Thromboplastin reagent with calcium.

-

Control plasma.

Procedure:

-

Sample Collection: Collect whole blood from subjects into tubes containing 3.2% sodium citrate.

-

Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.

-

Assay Performance:

-

Pre-warm the plasma sample and the thromboplastin reagent to 37°C.

-

Pipette the plasma into a cuvette in the coagulometer.

-

Add the thromboplastin reagent to the plasma to initiate coagulation.

-

The coagulometer will automatically measure the time until a fibrin clot is formed. This is the prothrombin time in seconds.

-

-

INR Calculation: Convert the PT to the International Normalized Ratio (INR) using the formula: INR = (Patient PT / Control PT)^ISI, where ISI is the International Sensitivity Index of the thromboplastin reagent.

Conclusion

This compound is a potent, long-acting oral anticoagulant that exerts its effect through the inhibition of vitamin K epoxide reductase. While specific biochemical data on its direct interaction with VKOR is limited, clinical studies have established its efficacy in prolonging coagulation time. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other indandione derivatives, which could lead to a more detailed understanding of their structure-activity relationships and potential for therapeutic development. Further research is warranted to determine the precise inhibitory constants of this compound and to explore its pharmacokinetic and pharmacodynamic profile in greater detail.

References

a basic understanding of Clorindione's anticoagulant properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorindione is an oral anticoagulant belonging to the indandione class of vitamin K antagonists. Like other compounds in this class, its therapeutic effect lies in its ability to disrupt the coagulation cascade, thereby preventing the formation of blood clots. This technical guide provides a detailed overview of the core anticoagulant properties of this compound, focusing on its mechanism of action, available pharmacodynamic and pharmacokinetic data, and the experimental methodologies used to characterize such compounds.

Core Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

The primary anticoagulant effect of this compound is achieved through the inhibition of the enzyme Vitamin K Epoxide Reductase (VKOR).[1][2] This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification of several clotting factors.

The vitamin K cycle is a series of enzymatic reactions that facilitate the gamma-carboxylation of glutamate residues on vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[3][4] This carboxylation is crucial for the calcium-binding capacity of these factors, enabling them to adopt their active conformation and participate in the coagulation cascade.

This compound, as a structural analog of vitamin K, acts as a competitive inhibitor of VKOR.[3] By blocking this enzyme, it prevents the regeneration of the active, reduced form of vitamin K (vitamin K hydroquinone) from its inactive epoxide form.[3] This leads to a depletion of active vitamin K, consequently impairing the synthesis of functional vitamin K-dependent clotting factors and resulting in a dose-dependent anticoagulant effect.

Signaling Pathway: The Vitamin K Cycle

References

- 1. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin K antagonist - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

Clorindione: An In-depth Technical Guide on its Discovery, History, and Role in Thrombosis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clorindione, a long-acting oral anticoagulant, emerged in the mid-20th century as a notable contender in the management of thromboembolic disorders. As a derivative of the indandione class of compounds, its mechanism of action is rooted in the antagonism of vitamin K, a critical component in the coagulation cascade. This technical guide provides a comprehensive overview of the discovery and history of this compound in the context of thrombosis research. It delves into its synthesis, mechanism of action, and the early clinical investigations that defined its therapeutic profile. The guide further presents available quantitative data in structured tables, details relevant experimental protocols, and utilizes visualizations to elucidate key pathways and processes, offering a valuable resource for researchers and professionals in the field of anticoagulant drug development.

Discovery and History

The development of this compound, chemically known as 2-(p-chlorophenyl)-1,3-indandione, is situated within the broader historical context of the search for effective oral anticoagulants following the discovery of dicumarol and the subsequent rise of coumarin derivatives like warfarin. The indandione class of compounds, to which this compound belongs, represented a distinct chemical avenue for achieving anticoagulation.

Initial research into 2-phenyl-1,3-indandione and its derivatives as potential anticoagulants gained traction in the mid-20th century. The earliest mentions of the specific compound 2-p-chlor-phenyl-1,3-indandione, later referred to as this compound and designated G 25766, appeared in scientific literature in the late 1950s. A notable early publication by Lund in 1957 explored the use of G 25766 in treating thromboembolic conditions.[1]

Subsequent research in the early 1960s further solidified its position as a long-acting oral anticoagulant. A key paper published in the British Medical Journal in 1962 by L. Poller and P. K. O'Brien, titled "Chlorphenindione: A New Long-acting Oral Anticoagulant," provided a more detailed clinical assessment of the drug.[2] These early studies established this compound as a viable therapeutic agent for the prevention and treatment of thrombosis.

Synthesis of this compound

The synthesis of this compound, as a 2-aryl-1,3-indandione derivative, generally follows established chemical principles for this class of compounds. While specific proprietary synthesis methods may have existed, the fundamental approach involves the condensation of phthalic anhydride with a substituted phenylacetic acid.

A general synthetic route for 2-aryl-1,3-indandiones involves the following key steps:

-

Condensation: The process typically starts with the base-catalyzed condensation of diethyl phthalate with ethyl 4-chlorophenylacetate. This reaction forms the core indandione ring structure with the chlorophenyl group attached at the 2-position.

-

Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to hydrolysis and decarboxylation to yield the final product, 2-(4-chlorophenyl)-1,3-indandione (this compound).

Various synthetic strategies for 1,3-indandione derivatives have been developed, often employing methods like the Knoevenagel condensation.[3][4]

Mechanism of Action

This compound exerts its anticoagulant effect by acting as a vitamin K antagonist. It specifically inhibits the enzyme Vitamin K Epoxide Reductase (VKOR), a key component of the vitamin K cycle.[5]

The Vitamin K cycle is essential for the post-translational modification of several clotting factors, namely factors II (prothrombin), VII, IX, and X. This modification involves the gamma-carboxylation of glutamate residues on these proteins, a process that is necessary for their biological activity and their ability to bind calcium ions and participate in the coagulation cascade.

During this carboxylation reaction, vitamin K is oxidized to vitamin K epoxide. For the coagulation process to be sustained, vitamin K epoxide must be reduced back to its active hydroquinone form. This reduction is catalyzed by VKOR.

This compound, along with other indandione and coumarin anticoagulants, competitively inhibits VKOR.[6][7] This inhibition disrupts the regeneration of active vitamin K, leading to a depletion of the reduced form of vitamin K. Consequently, the gamma-carboxylation of clotting factors is impaired, resulting in the production of under-carboxylated, inactive clotting factors. The reduced concentration of functional clotting factors in the circulation leads to a prolongation of clotting time and a decrease in the tendency for thrombus formation.

Quantitative Data from Early Clinical Studies

The early clinical evaluations of this compound focused on establishing its efficacy as a long-acting anticoagulant and determining appropriate therapeutic ranges. The data from these studies are summarized below. It is important to note that the methodologies and reporting standards of the 1960s differ from modern clinical trials.

| Study Parameter | Finding | Reference |

| Dosage Regimen | Initial loading dose followed by a maintenance dose. | [2] |

| Therapeutic Monitoring | Primarily monitored using the Thrombotest and prothrombin time (PT). | [2] |

| Therapeutic Range | Aimed for a Thrombotest value between 5% and 15% of normal activity. | [2] |

| Duration of Action | Noted for its long-acting properties compared to other anticoagulants of the era. | [2] |

Direct quantitative comparisons with warfarin from this early period are scarce in the readily available literature.

Experimental Protocols

The assessment of this compound's anticoagulant activity in early research relied on established coagulation assays of the time.

Prothrombin Time (PT) Test

The prothrombin time test was a cornerstone for monitoring oral anticoagulant therapy.

-

Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing tissue factor (thromboplastin) and calcium. It primarily evaluates the extrinsic and common pathways of the coagulation cascade, which include the vitamin K-dependent factors II, VII, and X.

-

Methodology (General):

-

Blood Collection: Whole blood is collected in a tube containing an anticoagulant, typically sodium citrate, which chelates calcium and prevents premature clotting.

-

Plasma Preparation: The blood sample is centrifuged to separate the plasma from the blood cells.

-

Assay: A specific volume of the patient's plasma is warmed to 37°C. A reagent containing thromboplastin and calcium chloride is then added, and the time until a fibrin clot forms is measured.

-

Reporting: The result is reported in seconds. For standardized reporting, the International Normalized Ratio (INR) is now used, which was not standard practice during the initial studies of this compound.

-

Thrombotest

The Thrombotest, developed by Owren, was another widely used method for controlling anticoagulant therapy during the period of this compound's initial evaluation.[2]

-

Principle: The Thrombotest is a one-stage clotting time test that uses a reagent containing a standardized, diluted thromboplastin from bovine brain, cephalin, and adsorbed bovine plasma to provide a source of factor V and fibrinogen. It is sensitive to the vitamin K-dependent clotting factors (II, VII, IX, and X).

-

Methodology (General): The procedure is similar to the PT test, involving the addition of the Thrombotest reagent to the patient's plasma and measuring the time to clot formation. The results were often expressed as a percentage of normal coagulation activity.

Conclusion

This compound represents an important chapter in the history of anticoagulant therapy, particularly in the exploration of indandione derivatives as alternatives to coumarins. Its discovery and development in the late 1950s and early 1960s provided a long-acting oral anticoagulant option for the management of thromboembolic diseases. The mechanism of action, centered on the inhibition of Vitamin K Epoxide Reductase, is well-understood within the broader context of vitamin K antagonists. While it has been largely superseded by newer anticoagulants with more predictable pharmacokinetic profiles and fewer drug-food interactions, a technical understanding of its history, synthesis, and mechanism of action remains valuable for researchers in the field of thrombosis and hemostasis. The early experimental protocols used to evaluate this compound also offer a historical perspective on the evolution of coagulation testing. Further research into historical clinical trial data, if accessible, could provide more detailed quantitative insights into its comparative efficacy and safety profile.

References

- 1. Anisindione and Vitamin K Interactions - Drugs.com [drugs.com]

- 2. Chlorphenindione: A New Long-acting Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolism of vitamin K and prothrombin synthesis: anticoagulants and the vitamin K--epoxide cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of anticoagulants: correlation between the inhibition of prothrombin synthesis and the regeneration of vitamin K1 from vitamin K1 epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation into the Chemical Structure of Clorindione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorindione, with the systematic IUPAC name 2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione, is a synthetic derivative of 1,3-indandione. It functions as a vitamin K antagonist, playing a crucial role in the anticoagulation process by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1). This action disrupts the vitamin K cycle, which is essential for the synthesis of various blood clotting factors. This technical guide provides a preliminary overview of the chemical structure of this compound, including its fundamental properties, and outlines its mechanism of action.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central 1,3-indandione moiety substituted at the 2-position with a 4-chlorophenyl group.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione | |

| CAS Number | 1146-99-2 | |

| Molecular Formula | C₁₅H₉ClO₂ | |

| Molecular Weight | 256.68 g/mol | |

| SMILES String | Clc1ccc(cc1)C1C(=O)c2ccccc2C1=O |

Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound is not available, the expected ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons and carbons of the indandione and chlorophenyl rings. The methine proton at the 2-position of the indandione ring would also be a key feature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of the carbonyl (C=O) groups of the 1,3-indandione moiety, typically in the range of 1680-1740 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the chlorophenyl group and cleavage of the indandione ring.

Experimental Protocols

Synthesis of 2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione (this compound)

A potential synthetic route for this compound is the Knoevenagel condensation of phthalic anhydride with 4-chlorophenylacetic acid.[1]

Materials:

-

Phthalic anhydride

-

4-Chlorophenylacetic acid

-

Sodium acetate (catalyst)

-

Acetic anhydride (solvent)

Procedure:

-

A mixture of phthalic anhydride, 4-chlorophenylacetic acid, and a catalytic amount of sodium acetate is heated in acetic anhydride.

-

The reaction mixture is refluxed for several hours.

-

Upon cooling, the product crystallizes out of the solution.

-

The crude product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and can be further purified by recrystallization.

Vitamin K Epoxide Reductase (VKORC1) Inhibition Assay

The inhibitory activity of this compound on VKORC1 can be assessed using a cell-based assay.[2]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against VKORC1.

Materials:

-

HEK293T cells

-

Expression vector for human VKORC1

-

Reporter plasmid encoding a vitamin K-dependent protein (e.g., Factor IX)

-

Cell culture medium and supplements

-

Vitamin K epoxide

-

This compound

-

ELISA kit for the detection of the carboxylated reporter protein

Procedure:

-

Cell Culture and Transfection: HEK293T cells are co-transfected with the VKORC1 expression vector and the reporter plasmid.

-

Inhibitor Treatment: Transfected cells are treated with varying concentrations of this compound in the presence of a fixed concentration of vitamin K epoxide.

-

Incubation: Cells are incubated to allow for the expression and carboxylation of the reporter protein.

-

Detection: The amount of carboxylated reporter protein secreted into the cell culture medium is quantified using an ELISA.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Signaling Pathway

This compound exerts its anticoagulant effect by inhibiting vitamin K epoxide reductase (VKORC1), a key enzyme in the vitamin K cycle. This cycle is coupled to the coagulation cascade.[3][4]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of Clorindione and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Clorindione (2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione) and its derivatives. This compound is a notable compound belonging to the 1,3-indandione class of molecules, recognized for its anticoagulant properties as a vitamin K antagonist.[1][2] This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Furthermore, visual diagrams generated using Graphviz are provided to illustrate the key chemical transformations.

Core Synthesis Pathways

The synthesis of this compound and its derivatives primarily revolves around the formation of the 2-aryl-1,3-indandione scaffold. Two principal methods have been established for this purpose: the condensation of phthalide with an aromatic aldehyde and the Knoevenagel condensation of 1,3-indandione with an aromatic aldehyde.

Condensation of Phthalide with 4-Chlorobenzaldehyde

A prevalent and effective method for synthesizing 2-aryl-1,3-indandiones involves the base-catalyzed condensation of phthalide with an appropriate aromatic aldehyde.[3] In the case of this compound, this involves the reaction of phthalide with 4-chlorobenzaldehyde in the presence of a base such as sodium ethoxide.[3][4]

The reaction proceeds through the deprotonation of phthalide by the base, forming a carbanion which then acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde. Subsequent intramolecular rearrangement and dehydration lead to the formation of the 2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione structure.

Knoevenagel Condensation of 1,3-Indandione

An alternative and widely utilized route is the Knoevenagel condensation between 1,3-indandione and an aromatic aldehyde.[5][6] For the synthesis of this compound, this involves the reaction of 1,3-indandione with 4-chlorobenzaldehyde. This reaction is typically catalyzed by a weak base, such as piperidine or an amino acid, in a suitable solvent like ethanol or pyridine.[5][6] The reaction initially forms a 2-(arylmethylene)-1,3-indandione intermediate, which can then be reduced to the final 2-aryl-1,3-indandione product.[5]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound and related 2-aryl-1,3-indandione derivatives via the condensation of phthalide with the corresponding aldehyde.

| Derivative | Aldehyde | Yield (%) | Reference |

| This compound | 4-Chlorobenzaldehyde | 20 | [4] |

| Phenindione | Benzaldehyde | 30 | [4] |

| 2-(4-Fluorophenyl)-1,3-indandione | 4-Fluorobenzaldehyde | 32 | [4] |

| 2-(4-Bromophenyl)-1,3-indandione | 4-Bromobenzaldehyde | 26 | [4] |

| Anisindione | 4-Methoxybenzaldehyde | 23 | [4] |

Detailed Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 2-aryl-1,3-indandiones, adapted from the procedure reported for the synthesis of 2-(4-bromophenyl)-1,3-indandione.[3][4] This protocol can be directly applied to the synthesis of this compound by substituting 4-bromobenzaldehyde with 4-chlorobenzaldehyde.

Synthesis of 2-(4-Chlorophenyl)-1H-indene-1,3(2H)-dione (this compound)

Materials:

-

Phthalide

-

4-Chlorobenzaldehyde

-

Sodium ethoxide

-

Absolute ethanol

-

Water

-

Dilute hydrochloric acid

-

Ether

Procedure:

-

A solution of sodium ethoxide (3.06 g, 0.045 mol) in absolute ethanol (40 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

To this solution, a mixture of phthalide (5.6 g, 0.04 mol) and 4-chlorobenzaldehyde (5.62 g, 0.04 mol) is added.

-

The reaction mixture is heated to reflux and maintained at this temperature for 1 hour.[3]

-

After the reflux period, the ethanol is removed from the reaction mixture by distillation.

-

Water (40 mL) is added to the resulting residue.

-

The mixture is then diluted with ice water (200 mL) and washed with ether (2 x 40 mL) in a separatory funnel to remove any unreacted aldehyde.[3]

-

The aqueous layer is carefully collected and acidified with dilute hydrochloric acid until a precipitate forms.[3]

-

The precipitated crude product is collected by vacuum filtration and washed thoroughly with water.

-

The crude this compound is then purified by recrystallization from ethanol to yield the final product.

Expected Yield: Approximately 20%.[4]

Biological Activity: Mechanism of Action

This compound, as a derivative of phenindione, functions as a vitamin K antagonist.[1] It exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex, an essential enzyme system for the regeneration of active vitamin K. This inhibition disrupts the gamma-carboxylation of several clotting factors, namely factors II, VII, IX, and X, as well as proteins C and S, thereby impeding the coagulation cascade.

This guide provides a foundational understanding of the synthesis and mechanism of this compound. Further research into the synthesis of a broader range of derivatives and the exploration of their structure-activity relationships will be crucial for the development of novel therapeutic agents in this class.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione | 1470-44-6 | Benchchem [benchchem.com]

- 6. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

Clorindione's Role in the Vitamin K Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clorindione, a member of the indandione class of compounds, functions as a long-acting oral anticoagulant. Its therapeutic effect is achieved through the antagonism of the vitamin K cycle, a critical pathway for the activation of coagulation factors. This technical guide provides a comprehensive overview of the role of this compound in the vitamin K cycle, including its mechanism of action, and presents relevant experimental protocols for its study. While specific quantitative data for this compound's potency is scarce in publicly available literature, this guide leverages data from related indandione derivatives to provide a framework for its investigation.

Introduction: The Vitamin K Cycle and its Importance in Coagulation

The vitamin K cycle is a vital enzymatic pathway primarily occurring in the liver. It is essential for the post-translational modification of several vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X. This modification, known as gamma-carboxylation, involves the conversion of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues. The presence of Gla residues is crucial for the calcium-binding capacity of these clotting factors, enabling their activation and participation in the coagulation cascade.

The central enzyme in this cycle is the Vitamin K epoxide reductase (VKOR), an integral membrane protein in the endoplasmic reticulum. VKOR catalyzes the reduction of vitamin K epoxide to vitamin K quinone and subsequently to vitamin K hydroquinone, the active form of vitamin K required by gamma-glutamyl carboxylase (GGCX) for the carboxylation reaction.

Mechanism of Action of this compound

This compound, as a vitamin K antagonist, exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[1] By blocking VKOR, this compound prevents the regeneration of the active, reduced form of vitamin K. This leads to a depletion of vitamin K hydroquinone, thereby limiting the gamma-carboxylation of vitamin K-dependent clotting factors. The resulting under-carboxylated coagulation factors are biologically inactive, leading to a dose-dependent impairment of the coagulation cascade and a prolongation of clotting time.

The indandione class of anticoagulants, to which this compound belongs, is known to interact with the VKOR enzyme, although the precise binding interactions for this compound have not been extensively characterized in recent literature.[2]

Quantitative Data on Indandione Derivatives

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Phenindione | VKORC1 | Cell-based | ~10-100 | [2] |

| Fluindione | VKORC1 | Cell-based | ~10-100 | [2] |

Note: The IC50 values for phenindione and fluindione are presented as a range based on graphical data from the cited source. These values should be considered indicative of the general potency of indandione derivatives.

Experimental Protocols

The following protocols are adapted from established methods for the evaluation of vitamin K antagonists and can be applied to the study of this compound.

In Vitro VKOR Inhibition Assay (DTT-driven)

This assay measures the direct inhibitory effect of a compound on VKOR enzymatic activity in a cell-free system.

Principle: Microsomes containing VKOR are incubated with vitamin K epoxide and a reducing agent, dithiothreitol (DTT). The conversion of vitamin K epoxide to vitamin K is measured in the presence and absence of the inhibitor.

Protocol:

-

Microsome Preparation: Isolate liver microsomes from a suitable animal model (e.g., rat) known to express VKOR.

-

Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., 7.4), DTT, and the microsomal preparation.

-

Inhibitor Addition: Add varying concentrations of this compound (or other test compounds) to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Reaction Initiation: Initiate the reaction by adding the substrate, vitamin K epoxide.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents).

-

Extraction and Analysis: Extract the vitamin K metabolites and quantify the amount of vitamin K formed using high-performance liquid chromatography (HPLC).

-

Data Analysis: Calculate the percentage of VKOR inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based VKOR Activity Assay

This assay assesses the inhibitory effect of a compound on VKOR activity within a cellular context.

Principle: A reporter cell line is engineered to express VKOR and a vitamin K-dependent reporter protein. The level of carboxylation of the reporter protein, which is secreted into the cell culture medium, is proportional to VKOR activity.

Protocol:

-

Cell Culture: Culture a suitable human cell line (e.g., HEK293) that has been stably transfected to express human VKORC1 and a secretable vitamin K-dependent reporter protein (e.g., a fusion protein of Factor IX with a detectable tag).

-

Compound Treatment: Seed the cells in multi-well plates and treat with varying concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the cells in the presence of vitamin K at 37°C for a period sufficient to allow for reporter protein expression, carboxylation, and secretion (e.g., 24-48 hours).

-

Sample Collection: Collect the cell culture supernatant containing the secreted reporter protein.

-

Quantification of Carboxylation: Quantify the amount of carboxylated reporter protein using an enzyme-linked immunosorbent assay (ELISA) with an antibody specific for the gamma-carboxylated form of the reporter protein.

-

Data Analysis: Plot the percentage of VKOR activity (relative to the vehicle control) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Prothrombin Time (PT) Assay

This is a standard clinical coagulation assay used to assess the extrinsic and common pathways of coagulation, which are affected by vitamin K antagonists.

Principle: The time it takes for plasma to clot after the addition of thromboplastin (a source of tissue factor) and calcium is measured.

Protocol:

-

Plasma Preparation: Obtain citrated plasma from blood samples of subjects treated with this compound or from pooled normal human plasma for in vitro testing.

-

In Vitro Testing:

-

Add varying concentrations of this compound to aliquots of normal human plasma and incubate for a specified period.

-

Pre-warm the plasma samples to 37°C.

-

Add a pre-warmed thromboplastin reagent containing calcium to the plasma.

-

Measure the time to clot formation using a coagulometer.

-

-

Ex Vivo Testing:

-

Directly measure the prothrombin time of plasma samples from subjects receiving this compound therapy.

-

-

Data Analysis:

-

For in vitro studies, plot the prothrombin time against the this compound concentration to generate a dose-response curve.

-

For ex vivo studies, monitor the prothrombin time or the International Normalized Ratio (INR) to assess the anticoagulant effect.

-

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism studies specifically for this compound are limited in recent scientific literature. As an indandione derivative, it is expected to be metabolized in the liver.[4] The long-acting nature of this compound suggests a slow elimination rate.[5] Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Visualizations

Vitamin K Cycle and this compound's Point of Inhibition

Caption: The Vitamin K cycle and the inhibitory action of this compound on VKOR.

Experimental Workflow for Evaluating VKOR Inhibitors

Caption: A logical workflow for the characterization of VKOR inhibitors.

Conclusion

This compound is a long-acting oral anticoagulant that functions as a vitamin K antagonist by inhibiting VKOR. While specific quantitative data on its potency are not extensively documented in recent literature, the experimental protocols outlined in this guide provide a robust framework for its characterization. Further research is warranted to determine the precise IC50 and Ki values for this compound and to fully elucidate its pharmacokinetic and pharmacodynamic profile. Such studies will be invaluable for drug development professionals and researchers working to understand and develop novel anticoagulant therapies.

References

- 1. Mechanism of action of anticoagulants: correlation between the inhibition of prothrombin synthesis and the regeneration of vitamin K1 from vitamin K1 epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VKORC1 and VKORC1L1 have distinctly different oral anticoagulant dose-response characteristics and binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. A Trial of this compound—A Long Acting Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Indanedione Anticoagulants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core foundational research of indanedione anticoagulants. It provides a comprehensive overview of their mechanism of action, structure-activity relationships, and key experimental data, serving as a vital resource for professionals in drug discovery and development.

Introduction to Indanedione Anticoagulants

Indanedione derivatives are a class of synthetic vitamin K antagonists that exhibit anticoagulant properties.[1] Developed as an alternative to coumarin-based anticoagulants like warfarin, these compounds have been a subject of significant research due to their therapeutic potential and distinct chemical scaffold. The core structure, 1,3-indanedione, has been extensively modified to explore and optimize anticoagulant activity.[2] Clinically relevant examples include phenindione, anisindione, and fluindione.

Mechanism of Action: Inhibition of the Vitamin K Cycle

The primary mechanism of action for indanedione anticoagulants is the inhibition of the Vitamin K epoxide reductase (VKOR) enzyme.[3] This enzyme is a critical component of the vitamin K cycle, a metabolic pathway essential for the post-translational modification of several blood clotting factors.

VKOR catalyzes the reduction of vitamin K 2,3-epoxide back to its active, reduced form, vitamin K hydroquinone. This reduced vitamin K is a necessary cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is responsible for the carboxylation of glutamate residues on vitamin K-dependent proteins. These proteins include coagulation factors II (prothrombin), VII, IX, and X.[4]

By inhibiting VKOR, indanedione anticoagulants deplete the pool of reduced vitamin K, thereby preventing the proper synthesis and activation of these clotting factors. This disruption of the coagulation cascade leads to a decrease in the blood's ability to form clots.[4] Studies have shown a strong correlation between the inhibition of prothrombin synthesis and the interference with the conversion of vitamin K1 epoxide to vitamin K1. Some evidence suggests that fluindione acts as a competitive inhibitor of VKOR.

References

- 1. [Effect of nucleophilic and electrophilic substitutes on the anticoagulant action of various 2-phenyl-1, 3-indandione derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Population pharmacokinetic-pharmacodynamic analysis of fluindione in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Pharmacokinetic Studies of Clorindione: A Review of Available Data

Researchers, scientists, and drug development professionals seeking in-depth information on the initial pharmacokinetic properties of Clorindione will find that publicly accessible data is currently limited. The foundational research appears to be centered around a key study published in 1973, which is not widely available in digital formats. This guide summarizes the available information and outlines the necessary steps to acquire the detailed data required for comprehensive analysis.

A critical early study on the pharmacokinetics of this compound was conducted by Danek and Pogonowska-Wala and published in the Polish Journal of Pharmacology and Pharmacy in 1973.[1] This publication is repeatedly cited as a primary source of pharmacokinetic information on the compound. However, the full text of this article, including specific quantitative data and detailed experimental protocols, is not readily accessible through broad online scientific databases.

This compound, chemically known as 2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione, is recognized as a vitamin K antagonist.[2] Its investigation was part of the broader research into indandione derivatives for anticoagulant therapies. While the existence of pharmacokinetic studies is documented, the specific parameters essential for a detailed technical guide—such as absorption rates, distribution volumes, metabolic pathways, and excretion kinetics—remain contained within the aforementioned 1973 publication.

To proceed with a comprehensive analysis that includes structured data tables and detailed experimental methodologies as requested, obtaining the full-text of the following seminal paper is essential:

-

Danek, A., & Pogonowska-Wala, E. (1973). [Title of article]. Polish Journal of Pharmacology and Pharmacy, 25(3), 307.

Without access to this source, any attempt to generate a detailed technical guide with quantitative data, experimental protocols, and corresponding visualizations would be speculative and not based on the foundational scientific literature.

Visualizing the Path Forward: A Workflow for Data Acquisition and Analysis

For researchers aiming to build upon these initial studies, the logical workflow would involve acquiring the primary research article and subsequently analyzing its contents. The following diagram illustrates this proposed workflow.

Caption: Workflow for Acquiring and Analyzing this compound Pharmacokinetic Data.

Further investigation into the metabolic pathways of this compound would likely involve standard drug metabolism studies. A generalized representation of such a process is provided below.

Caption: Generalized Metabolic Pathway for a Xenobiotic Compound like this compound.

References

Clorindione's potential as a research tool in coagulation studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clorindione, an indanedione-derivative oral anticoagulant, presents a valuable, albeit less-explored, tool for coagulation research. As a vitamin K antagonist, its mechanism of action centers on the inhibition of the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), a critical enzyme in the vitamin K cycle. This inhibition leads to the impaired synthesis of vitamin K-dependent coagulation factors, including Factors II, VII, IX, and X, thereby exerting a potent anticoagulant effect. This technical guide provides an in-depth overview of this compound's mechanism of action, available quantitative data, and detailed experimental protocols for its application in coagulation studies. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a research tool in the study of hemostasis and thrombosis.

Introduction

This compound, with the chemical name 2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione, belongs to the indanedione class of vitamin K antagonists.[1] While less common in clinical use compared to coumarin derivatives like warfarin, its distinct chemical structure offers a potentially different pharmacokinetic and pharmacodynamic profile, making it a subject of interest for coagulation research. Understanding the nuances of its interaction with the coagulation cascade can provide valuable insights into the development of novel anticoagulants and the fundamental processes of hemostasis.

Mechanism of Action: Inhibition of the Vitamin K Cycle

The anticoagulant effect of this compound is mediated through its competitive inhibition of the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[2] This enzyme is essential for the regeneration of reduced vitamin K (vitamin K hydroquinone), a vital cofactor for the gamma-glutamyl carboxylase (GGCX). GGCX catalyzes the post-translational carboxylation of glutamate residues on vitamin K-dependent proteins, a modification necessary for their biological activity.

By inhibiting VKORC1, this compound depletes the pool of reduced vitamin K, leading to the production of under-carboxylated and therefore inactive coagulation Factors II (prothrombin), VII, IX, and X.[2] This disruption of the coagulation cascade results in a prolongation of clotting times, which can be monitored using standard coagulation assays.

Quantitative Data

Specific quantitative data for this compound is limited in recent literature. However, data from the broader class of indanedione derivatives, particularly fluindione, can provide a useful reference point for its potential efficacy.

Table 1: Comparative Efficacy of Vitamin K Antagonists

| Compound | Class | Relative Efficacy (in vitro) | Primary Target |

| This compound | Indanedione | Data not readily available | VKORC1 |

| Fluindione | Indanedione | Less potent than acenocoumarol and phenprocoumon[3] | VKORC1 |

| Phenindione | Indanedione | Data not readily available | VKORC1 |

| Warfarin | Coumarin | Less potent than acenocoumarol and phenprocoumon[3] | VKORC1 |

| Acenocoumarol | Coumarin | Most potent of those listed[3] | VKORC1 |

Table 2: Pharmacodynamic Parameters of Indanedione Derivatives (Fluindione as a surrogate)

| Parameter | Description | Typical Value (Fluindione) | Reference |

| Onset of Action | Time to therapeutic anticoagulation | 24-48 hours | [4] |

| Time to Peak Effect | Time to maximum anticoagulant effect | 48-72 hours | [4] |

| Monitoring Parameter | Standardized measure of prothrombin time | International Normalized Ratio (INR) | [4] |

| Therapeutic INR Range | Target range for most indications | 2.0 - 3.0 | [4] |

Experimental Protocols

The following protocols provide a framework for utilizing this compound in coagulation research. Dosages and concentrations should be determined empirically for specific experimental systems.

In Vitro Anticoagulant Activity Assessment

Objective: To determine the effect of this compound on plasma clotting times.

Methodology: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays

-

Preparation of Plasma: Collect whole blood from the chosen species (e.g., human, rat, mouse) into citrate-containing tubes. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.

-

This compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve the desired final concentrations in the plasma.

-

Incubation: Add the this compound dilutions or vehicle control to the plasma samples and incubate at 37°C for a predetermined time (e.g., 2 hours) to allow for the inhibition of coagulation factor synthesis in a cell-based model or to assess direct effects in plasma.

-

PT Assay:

-

Pre-warm the plasma samples and PT reagent (containing tissue factor and calcium) to 37°C.

-

Add the PT reagent to the plasma sample.

-

Measure the time to clot formation using a coagulometer.

-

-

aPTT Assay:

-

Pre-warm the plasma samples and aPTT reagent (containing a contact activator and phospholipids) to 37°C.

-

Incubate the plasma with the aPTT reagent for a specified time.

-

Add calcium chloride to initiate clotting.

-

Measure the time to clot formation.

-

-

Data Analysis: Compare the clotting times of the this compound-treated samples to the vehicle control. Calculate the concentration of this compound that doubles the clotting time or the IC50 value if a dose-response curve is generated.

In Vivo Thrombosis Model

Objective: To evaluate the antithrombotic efficacy of this compound in an animal model.

Methodology: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Mouse)

-

Animal Preparation: Anesthetize the mouse (e.g., with isoflurane). Surgically expose the common carotid artery.

-

This compound Administration: Administer this compound or a vehicle control orally or via intraperitoneal injection for a predetermined number of days prior to the experiment to achieve a therapeutic level of anticoagulation. Monitor the INR if possible.

-

Thrombus Induction: Apply a small piece of filter paper saturated with FeCl₃ solution (e.g., 10%) to the adventitial surface of the exposed carotid artery for a defined period (e.g., 3 minutes).

-

Blood Flow Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe. The time to occlusion (cessation of blood flow) is the primary endpoint.

-

Data Analysis: Compare the time to occlusion between the this compound-treated and vehicle control groups. Statistical analysis (e.g., t-test or Mann-Whitney U test) should be used to determine the significance of the difference.

Conclusion

This compound, as a representative of the indanedione class of vitamin K antagonists, holds potential as a valuable research tool for investigating the intricacies of the coagulation cascade and the development of novel antithrombotic therapies. While specific quantitative data for this compound remains an area for further investigation, the established mechanism of action and the experimental protocols outlined in this guide provide a solid foundation for its application in coagulation studies. Researchers are encouraged to conduct dose-finding and characterization studies to fully elucidate the unique properties of this compound and its potential contributions to the field of hemostasis and thrombosis research.

References

- 1. Histological comparison of arterial thrombi in mice and men and the influence of Cl-amidine on thrombus formation | PLOS One [journals.plos.org]

- 2. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Core of Clot Inhibition: An In-depth Technical Guide to the Structure-Activity Relationship of Clorindione

For Researchers, Scientists, and Drug Development Professionals

Clorindione, a synthetic derivative of phenindione, is a potent oral anticoagulant belonging to the indandione class of vitamin K antagonists. Its therapeutic efficacy lies in its ability to inhibit Vitamin K Epoxide Reductase (VKOR), a critical enzyme in the vitamin K cycle. This disruption halts the activation of clotting factors, thereby exerting its anticoagulant effect. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, offering insights into its mechanism of action, quantitative data on related compounds, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Mechanism of Action: Targeting the Vitamin K Cycle

This compound's anticoagulant activity stems from its inhibition of the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1). This enzyme is essential for the regeneration of vitamin K hydroquinone, the active form of vitamin K required for the post-translational gamma-carboxylation of several blood clotting factors (II, VII, IX, and X). By inhibiting VKORC1, this compound depletes the pool of active vitamin K, leading to the production of under-carboxylated, inactive clotting factors, thus impairing the coagulation cascade.[1][2]

Caption: Inhibition of the Vitamin K cycle by this compound.

Structure-Activity Relationship of Indandione Derivatives

Direct quantitative SAR data for a wide range of this compound analogs is not extensively available in the public domain. However, by examining the parent compound, phenindione, and other 2-substituted-1,3-indandione derivatives, key structural features influencing anticoagulant activity can be elucidated. The general structure of these compounds consists of an indan-1,3-dione core with a substitution at the 2-position.

The nature and position of substituents on the phenyl ring at the 2-position significantly impact the anticoagulant potency.

Table 1: Influence of Phenyl Ring Substitution on Anticoagulant Activity of Phenindione Derivatives

| Compound | R (Substitution on Phenyl Ring) | Anticoagulant Activity (Relative Potency) |

| Phenindione | H | Baseline |

| This compound | 4-Cl | Increased |

| Anisindione | 4-OCH₃ | Increased |

| Bromindione | 4-Br | Increased |

| - | 2-Cl | Decreased |

| - | 4-NO₂ | Decreased |

Note: This table is a qualitative summary based on the known effects of substituents on the anticoagulant activity of indandione derivatives. Precise quantitative data for direct comparison is limited.

From the available data on related compounds, it can be inferred that:

-

Electron-withdrawing groups at the para position of the phenyl ring, such as the chloro group in this compound, generally enhance anticoagulant activity.

-

Electron-donating groups , like a methoxy group, at the para position also appear to be favorable for activity.

-

Substitution at the ortho position of the phenyl ring tends to decrease activity, likely due to steric hindrance.

Quantitative Data: Inhibition of VKORC1

While specific IC50 values for this compound are not readily found in publicly accessible literature, data for the structurally related indandione derivative, fluindione, provides a valuable benchmark for the potency of this class of compounds.

Table 2: In Vitro Activity of Fluindione against VKORC1

| Compound | IC₅₀ (µM) | Assay Type | Cell Line | Reference |

| Fluindione | 0.18 ± 0.04 | Cell-based VKOR activity | - | [2] |

This data highlights the potent inhibitory activity of indandione derivatives against their target enzyme.

Experimental Protocols

To facilitate further research and drug development efforts, detailed methodologies for key experiments are provided below.

Synthesis of 2-Aryl-1,3-indandione Derivatives

A general procedure for the synthesis of phenindione and its derivatives involves the condensation of phthalic anhydride with the corresponding aryl-substituted acetic acid.

Caption: General workflow for the synthesis of 2-aryl-1,3-indandiones.

Detailed Protocol:

-

Reactant Mixture: A mixture of phthalic anhydride, the desired substituted phenylacetic acid, and anhydrous sodium acetate is prepared in a round-bottom flask.

-

Heating: The mixture is heated to a temperature of 180-200°C for a specified period (typically 1-2 hours).

-

Work-up: The reaction mixture is cooled, and the resulting solid is treated with hot water and then filtered.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 2-aryl-1,3-indandione derivative.

In Vitro VKORC1 Inhibition Assay (Cell-Based)

This assay measures the ability of a test compound to inhibit the activity of VKORC1 in a cellular context.

References

Methodological & Application

Synthesis of Clorindione: Application Notes and Laboratory Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorindione, also known as 2-(4-chlorophenyl)-1,3-indandione, is a synthetic anticoagulant and a member of the indandione class of vitamin K antagonists.[1] Its primary pharmacological effect is the inhibition of blood coagulation by interfering with the vitamin K cycle. This document provides detailed application notes and experimental protocols for the laboratory synthesis of this compound, intended for use by researchers and professionals in the fields of chemistry and drug development. The methodologies described are based on established chemical principles and published synthetic routes for analogous compounds.

Principle of Synthesis

The most common and efficient laboratory synthesis of this compound is achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, 1,3-indandione, with a carbonyl compound, 4-chlorobenzaldehyde. The reaction proceeds via a carbanion intermediate, which undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the final α,β-unsaturated product, this compound.

An alternative, though less detailed in the available literature, is the reaction of phthalide with 4-chlorobenzaldehyde in the presence of a strong base like sodium ethoxide.

Experimental Protocols

Two primary protocols for the synthesis of this compound are presented below. Protocol 1 describes the widely used Knoevenagel condensation, and Protocol 2 outlines a method starting from phthalide.

Protocol 1: Knoevenagel Condensation for the Synthesis of this compound

This protocol is based on the general principles of Knoevenagel condensation reactions for the synthesis of 2-arylidene-1,3-indandiones.

Materials:

-

1,3-Indandione

-

4-Chlorobenzaldehyde

-

Piperidine (or another suitable base like pyrrolidine or a task-specific ionic liquid)

-

Ethanol (or another suitable solvent like methanol or a green solvent system)

-

Glacial Acetic Acid (for some variations)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Filtration apparatus (Buchner funnel)

-

Recrystallization solvents (e.g., ethanol, acetic acid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-indandione (1.0 equivalent) and 4-chlorobenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a basic catalyst. Piperidine (e.g., 0.1 equivalents) is a commonly used catalyst for this transformation.

-

Reaction: Heat the reaction mixture to reflux and maintain the temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum. The precipitated solid is collected by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold ethanol or water to remove any unreacted starting materials and catalyst.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Protocol 2: Synthesis of this compound from Phthalide

This method provides an alternative route to the 1,3-indandione core structure.

Materials:

-

Phthalide

-

4-Chlorobenzaldehyde

-

Sodium ethoxide

-

Absolute ethanol

-

Diethyl ether

-

Ice

-

Standard laboratory glassware

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution of sodium ethoxide (1.125 equivalents) in absolute ethanol. To this solution, add phthalide (1.0 equivalent) and 4-chlorobenzaldehyde (1.0 equivalent).

-

Reaction: Reflux the mixture for approximately 1 hour.

-

Work-up: After the reaction is complete, remove the ethanol by distillation. To the residue, add water.

-

Purification: Dilute the aqueous residue with ice water and wash with diethyl ether to remove any unreacted aldehyde. The aqueous layer contains the product.

-

Isolation: Acidification of the aqueous layer should precipitate the this compound product, which can then be collected by filtration, washed, and dried.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-aryl-1,3-indandiones via Knoevenagel condensation, which is analogous to the synthesis of this compound. The actual yield for this compound may vary depending on the specific reaction conditions and scale.

| Product | Starting Materials | Catalyst/Solvent | Reaction Time (hours) | Yield (%) | Purity | Reference |

| 2-Benzylidene-1,3-indandione | 1,3-Indandione, Benzaldehyde | Ionic Liquid (2-hydroxyethylammonium formate) | < 1 min | 98 | High | (ACS Omega, 2020) |

| 2-(4-Bromophenyl)-1,3-indandione | Phthalide, 4-Bromobenzaldehyde | Sodium ethoxide/Ethanol | 1 | Not specified | Not specified | (Iranian Journal of Pharmaceutical Research, 2013) |

| Various 2-arylidene-1,3-indandiones | 1,3-Indandione, Aromatic aldehydes | Piperidine/Ethanol | 2-4 | >70 | Crystalline solid | (Molecules, 2022) |

Mandatory Visualizations

Experimental Workflow for Knoevenagel Synthesis of this compound

Caption: Workflow for the Knoevenagel synthesis of this compound.

Signaling Pathway: Mechanism of Action of this compound

This compound functions as a vitamin K antagonist by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR). This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification (gamma-carboxylation) of several blood clotting factors.

References

Application Notes and Protocols for In Vitro Coagulation Assays Using Clorindione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorindione is an oral anticoagulant belonging to the indandione class of vitamin K antagonists. Like other compounds in this class, such as phenindione and anisindione, this compound exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][2] This enzyme is crucial for the vitamin K cycle, a metabolic pathway necessary for the post-translational modification (gamma-carboxylation) of several vitamin K-dependent coagulation factors.[1][2] Inhibition of VKORC1 leads to the production of under-carboxylated and therefore inactive forms of clotting factors II (prothrombin), VII, IX, and X.[1]

These application notes provide detailed protocols for assessing the in vitro anticoagulant activity of this compound using standard coagulation assays: Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and Thrombin Generation Assay (TGA).

Mechanism of Action: Vitamin K Antagonism

The anticoagulant effect of this compound is mediated through its interference with the vitamin K cycle. Vitamin K is a vital cofactor for the gamma-glutamyl carboxylase enzyme, which catalyzes the carboxylation of glutamate residues on vitamin K-dependent proteins. This carboxylation is essential for their calcium-binding properties and subsequent activation. During this process, vitamin K is oxidized to vitamin K epoxide. For the coagulation cascade to be sustained, vitamin K epoxide must be recycled back to its active, reduced form by the enzyme VKORC1. This compound competitively inhibits VKORC1, leading to a depletion of reduced vitamin K and the accumulation of inactive clotting factors.[1][2]

Data Presentation

Due to the limited availability of specific in vitro quantitative data for this compound in the scientific literature, the following tables present representative data extrapolated from studies on other indandione derivatives, such as phenindione and anisindione, to illustrate the expected anticoagulant effects.[3][4] These values should be considered illustrative and would need to be confirmed experimentally for this compound.

Table 1: Representative Effect of Indandione Derivatives on Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)

| Concentration (µM) | PT (seconds) | aPTT (seconds) |

| 0 (Control) | 12.5 | 35.0 |

| 10 | 15.2 | 40.5 |

| 50 | 22.8 | 55.2 |

| 100 | 35.1 | 75.8 |

Table 2: Representative Parameters from Thrombin Generation Assay (TGA) in the Presence of an Indandione Derivative

| Concentration (µM) | Lag Time (min) | Endogenous Thrombin Potential (ETP; nM*min) | Peak Thrombin (nM) | Time to Peak (min) |

| 0 (Control) | 3.5 | 1500 | 300 | 5.0 |

| 10 | 5.0 | 1200 | 220 | 7.5 |

| 50 | 8.2 | 750 | 110 | 12.0 |

| 100 | 12.5 | 400 | 50 | 18.5 |

Experimental Protocols

The following are detailed protocols for conducting in vitro coagulation assays to assess the anticoagulant properties of this compound.

Experimental Workflow for In Vitro Coagulation Assays

Protocol 1: Prothrombin Time (PT) Assay

The PT assay assesses the integrity of the extrinsic and common pathways of the coagulation cascade.

Materials:

-

Platelet-Poor Plasma (PPP)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

PT reagent (containing tissue factor and calcium)

-

Coagulometer or a spectrophotometer capable of kinetic measurements

-

Incubator or water bath at 37°C

-

Micropipettes and tips

Procedure:

-

Preparation of Plasma Samples:

-

Thaw frozen PPP at 37°C.

-

Prepare a series of dilutions of this compound in a suitable buffer.

-

In separate microcentrifuge tubes, mix 90 µL of PPP with 10 µL of the different this compound dilutions or vehicle control.

-

Incubate the plasma-Clorindione mixtures for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

PT Measurement:

-

Pre-warm the PT reagent to 37°C.

-

Pipette 50 µL of the incubated plasma sample into a pre-warmed cuvette.

-

Allow the plasma to equilibrate to 37°C for 3-5 minutes.

-

Initiate the reaction by adding 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start a timer.

-

Record the time taken for clot formation. This is the prothrombin time.

-

-

Data Analysis:

-

Perform each measurement in triplicate.

-

Calculate the mean and standard deviation for the PT at each this compound concentration.

-

Plot the PT (in seconds) against the this compound concentration.

-

Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the intrinsic and common pathways of coagulation.

Materials:

-

Platelet-Poor Plasma (PPP)

-

This compound stock solution

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl₂) solution (e.g., 0.025 M)

-

Coagulometer or spectrophotometer

-

Incubator or water bath at 37°C

-

Micropipettes and tips

Procedure:

-

Preparation of Plasma Samples:

-

Follow the same procedure as for the PT assay to prepare PPP incubated with various concentrations of this compound.

-

-

aPTT Measurement:

-

Pre-warm the CaCl₂ solution to 37°C.

-

Pipette 50 µL of the incubated plasma sample into a pre-warmed cuvette.

-

Add 50 µL of the aPTT reagent to the cuvette.

-

Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.

-

Initiate clotting by adding 50 µL of the pre-warmed CaCl₂ solution and simultaneously start a timer.

-

Record the time to clot formation. This is the activated partial thromboplastin time.

-

-

Data Analysis:

-

Perform each measurement in triplicate.

-

Calculate the mean and standard deviation for the aPTT at each this compound concentration.

-

Plot the aPTT (in seconds) against the this compound concentration.

-

Protocol 3: Thrombin Generation Assay (TGA)

TGA provides a more comprehensive assessment of the overall coagulation potential by measuring the dynamics of thrombin generation and decay.

Materials:

-